2',3',4,5-TETRAMETHYL 6'-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
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Overview
Description
Tetramethyl 6’-[(3-chloro-1-benzothien-2-yl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(3-chloro-1-benzothien-2-yl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(3-chloro-1-benzothien-2-yl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .
Scientific Research Applications
Tetramethyl 6’-[(3-chloro-1-benzothien-2-yl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(3-chloro-1-benzothien-2-yl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole Containing Compounds: Exhibiting a broad range of chemical and biological properties, such as antibacterial, antitumor, and antiviral activities.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C33H26ClNO9S4 |
---|---|
Molecular Weight |
744.3 g/mol |
IUPAC Name |
tetramethyl 6//'-(3-chloro-1-benzothiophene-2-carbonyl)-5//',5//'-dimethylspiro[1,3-dithiole-2,1//'-thiopyrano[2,3-c]quinoline]-2//',3//',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H26ClNO9S4/c1-32(2)26-19(15-11-7-9-13-17(15)35(32)27(36)23-21(34)16-12-8-10-14-18(16)45-23)33(20(28(37)41-3)22(46-26)29(38)42-4)47-24(30(39)43-5)25(48-33)31(40)44-6/h7-14H,1-6H3 |
InChI Key |
ZKMZQDNVPDPVLU-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=C(C5=CC=CC=C5S4)Cl)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=C(C5=CC=CC=C5S4)Cl)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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